molecular formula C21H16N2O2 B13103361 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one

1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one

Cat. No.: B13103361
M. Wt: 328.4 g/mol
InChI Key: IRJOJEXYXOSNTM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one is a quinazoline derivative known for its diverse applications in scientific research and industry This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with benzoyl chloride to form an intermediate, which is then cyclized using a suitable reagent like phosphorus oxychloride (POCl3) to yield the quinazoline core. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of 1-(4-Hydroxyphenyl)-2-phenylquinazolin-4(1H)-one.

    Reduction: Formation of 1-(4-Methoxyphenyl)-2-phenyl-1,2-dihydroquinazolin-4(1H)-one.

    Substitution: Formation of halogenated derivatives like 1-(4-Bromophenyl)-2-phenylquinazolin-4(1H)-one.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-phenylquinazolin-4(1H)-one can be compared with other quinazoline derivatives:

    1-(4-Hydroxyphenyl)-2-phenylquinazolin-4(1H)-one: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.

    1-(4-Chlorophenyl)-2-phenylquinazolin-4(1H)-one: Contains a chlorine atom, which can enhance its electrophilic properties and potential as a pharmacophore.

    1-(4-Nitrophenyl)-2-phenylquinazolin-4(1H)-one: The nitro group can significantly impact its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H16N2O2/c1-25-17-13-11-16(12-14-17)23-19-10-6-5-9-18(19)21(24)22-20(23)15-7-3-2-4-8-15/h2-14H,1H3

InChI Key

IRJOJEXYXOSNTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N=C2C4=CC=CC=C4

Origin of Product

United States

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